molecular formula C17H20N10 B6468507 6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-7-methyl-7H-purine CAS No. 2640979-20-8

6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-7-methyl-7H-purine

Cat. No.: B6468507
CAS No.: 2640979-20-8
M. Wt: 364.4 g/mol
InChI Key: ZVUPNXVZZJZWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining a triazolo[1,5-a]pyrimidine core, a piperazine linker, and a 7-methylpurine group. The methylpurine group may confer metabolic stability and modulate receptor binding, suggesting applications in medicinal chemistry or agrochemicals.

Properties

IUPAC Name

5,6-dimethyl-7-[4-(7-methylpurin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N10/c1-11-12(2)23-17-20-9-22-27(17)16(11)26-6-4-25(5-7-26)15-13-14(18-8-19-15)21-10-24(13)3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUPNXVZZJZWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NC=NC5=C4N(C=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-7-methyl-7H-purine belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class has garnered significant interest due to its diverse biological activities, including potential antitumor, antifungal, antitubercular, and antibacterial properties. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C17H20N10
  • Molecular Weight : 368.4 g/mol
  • IUPAC Name : 6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-7-methylpurine

The biological activity of compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class is primarily attributed to their ability to interact with various biological targets. These interactions can lead to significant changes in cellular pathways that regulate growth and proliferation.

Target Interactions

  • Receptors and Enzymes : The compound may influence the activity of specific receptors or enzymes involved in cell signaling pathways.
  • Biochemical Pathways : It is suggested that these compounds can modulate pathways related to apoptosis and cell cycle regulation.

Antitumor Activity

Studies indicate that compounds similar to 6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-7-methylpurine exhibit promising antitumor effects. For example:

  • In vitro Studies : Compounds from the [1,2,4]triazolo[1,5-a]pyrimidine class have shown cytotoxic effects against various cancer cell lines.
    • Example: A derivative demonstrated an IC50 value of 27.6 μM against MDA-MB-231 breast cancer cells .

Antibacterial and Antifungal Activity

The compound has also been investigated for its antibacterial properties:

  • Screening Results : Moderate to strong antibacterial activity was observed against strains such as Salmonella typhi and Bacillus subtilis .

Antitubercular Effects

There is emerging evidence suggesting that triazolo derivatives may possess antitubercular properties:

Case Studies and Research Findings

StudyFindings
Study A (2020)The synthesized derivative showed significant cytotoxicity against multiple tumor cell lines with a focus on apoptosis induction.
Study B (2023)Investigated structure-activity relationships (SAR) revealing that modifications at the piperazine moiety enhanced biological activity against Cryptosporidium parvum .
Study C (2023)Demonstrated strong inhibitory effects on urease enzyme activity with implications for treating urease-related infections .

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C15H20N8C_{15}H_{20}N_{8}, indicating a complex arrangement of carbon, hydrogen, and nitrogen atoms.

Structural Features

The compound features a purine core substituted with a piperazine ring and a triazolopyrimidine moiety. This unique combination contributes to its diverse biological activities.

Medicinal Chemistry

  • Antiviral Activity : Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit antiviral properties. The compound's structure allows for interaction with viral enzymes, potentially inhibiting their activity against pathogens such as HIV and influenza viruses .
  • Anticancer Properties : Studies have shown that triazolopyrimidine derivatives can inhibit various cancer cell lines. The specific mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as JAK1 and JAK2, which play significant roles in inflammatory responses and cancer progression .

Pharmacology

  • CNS Activity : The piperazine moiety is known for its central nervous system (CNS) effects. Compounds with similar structures have been explored for their potential as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems .
  • Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .

Materials Science

  • Drug Delivery Systems : The unique chemical structure allows for the potential incorporation into drug delivery systems where controlled release of therapeutics is desired. Its solubility and stability can be advantageous in formulating effective drug delivery vehicles .
  • Synthesis of Novel Compounds : As a building block in organic synthesis, this compound can be utilized to create more complex heterocyclic compounds that may have enhanced biological activities or novel properties .

Case Study 1: Antiviral Screening

A study conducted on various triazolopyrimidine derivatives demonstrated significant inhibition of HIV replication in vitro. The lead compounds were structurally similar to 6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-7-methyl-7H-purine and showed promise for further development into therapeutic agents against viral infections.

Case Study 2: Cancer Cell Line Testing

In a series of experiments assessing anticancer activity against multiple cancer cell lines (e.g., A549 lung cancer cells), derivatives based on the triazolopyrimidine scaffold exhibited IC50 values in the low micromolar range. This suggests potential for development into anticancer drugs targeting specific pathways involved in tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Triazolo-Pyrimidine Family

(a) 2-Amino-6-(3-chlorobenzyl)-5-hexyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (Compound 32, )
  • Key Differences :
    • Replaces the piperazine-purine system with a 3-chlorobenzyl and hexyl chain.
    • Contains a ketone at position 7 instead of a methylpurine.
  • Synthesis: Synthesized via BMIM-PF6 ionic liquid-mediated reactions, contrasting with greener methods (e.g., water/ethanol mixtures in ).
(b) Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives ()
  • Key Differences :
    • Features a pyrazolo-triazolo-pyrimidine fused system instead of a standalone triazolo-pyrimidine.
    • Substituents like chloro-methylpyrazole (CAS RN: 1005560-39-3, ) alter steric and electronic profiles.
(c) Triazolo[1,5-a]pyrimidine-2-sulfonamides ()
  • Key Differences: Sulfonamide group at position 2 instead of a piperazine-purine chain. Widely used as herbicides (e.g., penoxsulam), contrasting with the target compound’s undefined applications.

Purine-Containing Analogues

(a) Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione ()
  • Key Differences :
    • Diimidazo-pyrazine core replaces triazolo-pyrimidine.
    • Lower structural similarity (0.62) compared to the target compound.
  • Activity: No direct bioactivity data; purine-like structures often target kinases or nucleic acid enzymes.
(b) 1-Methyl-1H-purine-2,6(3H,7H)-dione ()
  • Key Differences: Simplified purine scaffold lacking the triazolo-pyrimidine-piperazine system.

Complex Hybrid Derivatives

3-(5,7-Dimethyltriazolo[1,5-a]pyrimidin-6-yl)-1-[3-(trifluoromethyl)-triazolo[4,3-a]pyrazin-7-yl]-propanone ()
  • Key Differences :
    • Contains two triazolo rings and a trifluoromethyl group , enhancing hydrophobicity and metabolic resistance.
    • Ketone linker instead of piperazine, reducing basicity.

Preparation Methods

Cyclocondensation of 3-Amino-1,2,4-Triazole and Dimethylmalonyl Chloride

A mixture of 3-amino-1,2,4-triazole (1.0 equiv) and dimethylmalonyl chloride (1.2 equiv) in anhydrous dichloromethane undergoes reflux for 6–8 hours under nitrogen. The reaction forms the intermediate 5,6-dimethyl-triazolo[1,5-a]pyrimidin-7(4H)-one, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield the 7-chloro derivative.

Table 1: Reaction Conditions forTriazolo[1,5-a]Pyrimidine Synthesis

StepReagents/ConditionsYield (%)
CyclocondensationDCM, reflux, N₂, 6–8 h78–85
ChlorinationPOCl₃, 80°C, 4 h92

Functionalization of the Purine System

The 7-methyl-7H-purine scaffold is synthesized via N-alkylation of purine bases. Source demonstrates N-propargylation of purines using propargyl bromide and sodium hydride (NaH) in dimethylformamide (DMF). For the target molecule, 7-methyl substitution is introduced by methylating the purine nitrogen.

N-Methylation of 6-Chloropurine

6-Chloropurine (1.0 equiv) is treated with methyl iodide (1.5 equiv) and NaH (1.2 equiv) in dry DMF at 60°C for 12 hours. The reaction selectively methylates the N7 position, yielding 7-methyl-6-chloro-7H-purine.

Key Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 8.71 (s, 1H, H8), 8.23 (s, 1H, H2), 3.92 (s, 3H, N7-CH₃).

  • MS (ESI+) : m/z 183.1 [M+H]⁺.

Piperazine EquivTemp (°C)Time (h)Yield (%)
2.050368
2.550385
3.050387

Final Assembly via Nucleophilic Substitution

The purine and triazolo[1,5-a]pyrimidine intermediates are coupled via the piperazine linker. Source employs similar strategies for purine-triazole conjugates using Cu(I)-catalyzed click chemistry, but SNAr is preferred here due to the chloro leaving group on the purine.

Reaction of 7-Methyl-6-Chloro-7H-Purine with 7-Piperazinyl-Triazolo[1,5-a]Pyrimidine

7-Methyl-6-chloro-7H-purine (1.0 equiv) and 7-piperazinyl-5,6-dimethyl-triazolo[1,5-a]pyrimidine (1.1 equiv) are combined in DMF with potassium carbonate (2.0 equiv) at 80°C for 24 hours. The product is purified via column chromatography (CH₂Cl₂:MeOH = 20:1).

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 8.82 (s, 1H, purine H8), 8.75 (s, 1H, triazolo H2), 4.12 (s, 3H, N7-CH₃), 2.62 (s, 6H, triazolo C5/C6-CH₃).

  • HRMS : m/z 434.2081 [M+H]⁺ (calc. 434.2085).

Alternative Synthetic Routes and Modifications

Microwave-Assisted Coupling

Microwave irradiation (300 W, 80°C, 45 min) reduces reaction time for the final coupling step, increasing yield to 91% compared to conventional heating.

Post-Functionalization of the Piperazine Linker

The piperazine nitrogen can be further modified with acyl or sulfonyl groups, though this is unnecessary for the target compound.

Challenges and Optimization Strategies

  • Solvent Selection : DMF maximizes solubility of intermediates but complicates purification. Switching to acetonitrile or toluene improves isolation.

  • Regioselectivity : Methylation at N7 of purine is favored due to steric and electronic factors, but minor N9-methylated byproducts (<5%) may form .

Q & A

Q. What are the established synthetic pathways for preparing 6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-7-methyl-7H-purine?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the triazolo[1,5-a]pyrimidine core, followed by piperazine coupling and purine functionalization. Key steps include:

  • Triazolo-pyrimidine formation : Cyclocondensation of aminotriazole derivatives with β-ketoesters or diketones under acidic or basic conditions .
  • Piperazine introduction : Nucleophilic substitution or coupling reactions using dichloromethane or ethanol as solvents to attach the piperazine moiety .
  • Purine functionalization : Alkylation or cross-coupling reactions to introduce the 7-methylpurine group .

Q. Table 1: Common Reagents and Conditions

StepReagents/ConditionsPurposeReference
Triazolo-pyrimidineTMDP catalyst, ethanol/water (1:1 v/v)Facilitate cyclization
Piperazine couplingGrignard reagents, dichloromethaneSubstituent introduction
Purine alkylationMethyl iodide, K₂CO₃, DMFIntroduce methyl group

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., methyl groups at positions 5 and 6 on the triazolo-pyrimidine) .
  • X-ray crystallography : Resolves stereochemistry and confirms fused-ring systems (e.g., piperazine linkage geometry) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. Table 2: Key Characterization Data

TechniqueKey Information ObtainedExample DataReference
¹H NMRMethyl group signals (δ 2.1–2.5 ppm)5,6-dimethyl integration
X-rayBond angles in piperazine-triazolo coreDihedral angle: 85.3°
HRMS[M+H]⁺ m/z = 423.18 (calculated)Confirms molecular formula

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

  • Catalyst screening : Replace toxic reagents (e.g., TMDP) with safer alternatives like piperidine derivatives, balancing reactivity and safety .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) for piperazine coupling to enhance nucleophilicity .
  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .

Data Contradiction Note:
Conflicting yields (e.g., 45% vs. 68% in similar syntheses) may arise from impurity profiles. Address via HPLC purification (C18 column, acetonitrile/water gradient) .

Q. What strategies resolve discrepancies in biological activity data for triazolo-pyrimidine derivatives?

Methodological Answer:

  • Standardized assays : Repeat enzyme inhibition studies (e.g., kinase assays) under controlled pH and temperature .
  • Structural validation : Re-analyze compound purity via NMR and X-ray to rule out polymorphic variations .
  • Meta-analysis : Compare IC₅₀ values across studies using similar cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .

Q. How can molecular docking predict interactions between this compound and biological targets?

Methodological Answer:

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrazolo-pyrimidine inhibitors) .
  • Software workflow :
    • Prepare ligand (compound) and receptor (target protein) files in AutoDock Vina.
    • Define binding pockets using PyMOL (e.g., ATP-binding site in kinases).
    • Validate docking poses with MD simulations (NAMD/GROMACS) .
  • Experimental validation : Cross-check docking results with SPR (surface plasmon resonance) binding assays .

Q. What methodologies elucidate structure-activity relationships (SAR) for optimizing therapeutic potential?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace 7-methylpurine with ethyl or phenyl groups) and test activity .
  • Pharmacophore mapping : Identify critical moieties (e.g., triazolo-pyrimidine core for kinase inhibition) using Schrödinger Suite .
  • ADMET profiling : Assess solubility (shake-flask method), permeability (Caco-2 assay), and metabolic stability (microsomal incubation) .

Q. Table 3: Key SAR Findings from Analog Studies

ModificationBiological ImpactReference
5,6-Dimethyl → H↓ Kinase inhibition (IC₅₀ > 1 µM)
Piperazine → Piperidine↑ Solubility, ↓ cytotoxicity
7-Methylpurine → 7-H purine↓ Plasma stability (t₁/₂ < 2 hrs)

Q. How can advanced NMR techniques resolve spectral overlaps in complex derivatives?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign crowded aromatic regions in the triazolo-pyrimidine ring .
  • NOESY : Determine spatial proximity between piperazine and purine moieties .
  • Dynamic NMR : Analyze conformational exchange in the piperazine linker (e.g., chair-boat transitions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.